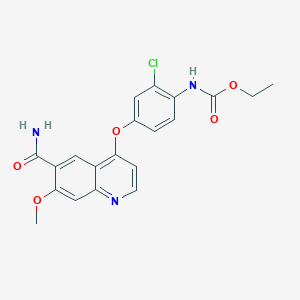
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate is a complex organic compound with a molecular formula of C18H17ClN2O5 This compound is known for its unique structure, which includes a quinoline ring system, a carbamate group, and a chlorophenyl moiety
準備方法
The synthesis of Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process typically involves cyclization reactions under acidic or basic conditions.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the quinoline derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Moiety: The chlorophenyl group is attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with a chlorophenyl halide in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted quinoline and carbamate derivatives.
科学的研究の応用
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine: It is explored as a potential drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of the research.
類似化合物との比較
Ethyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate can be compared with other similar compounds, such as:
Lenvatinib: A multi-target inhibitor used in cancer therapy. It shares structural similarities with the quinoline ring system and carbamate group.
Sorafenib: Another multi-target inhibitor with a similar quinoline-based structure. It is used in the treatment of liver and kidney cancers.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor with a quinoline core. It is used in the treatment of non-small cell lung cancer.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C20H18ClN3O5 |
|---|---|
分子量 |
415.8 g/mol |
IUPAC名 |
ethyl N-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chlorophenyl]carbamate |
InChI |
InChI=1S/C20H18ClN3O5/c1-3-28-20(26)24-15-5-4-11(8-14(15)21)29-17-6-7-23-16-10-18(27-2)13(19(22)25)9-12(16)17/h4-10H,3H2,1-2H3,(H2,22,25)(H,24,26) |
InChIキー |
WLFHJBHZCJJLHU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


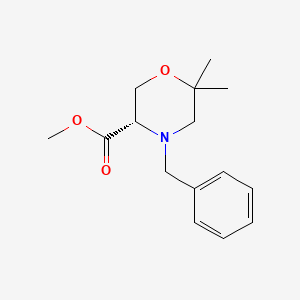
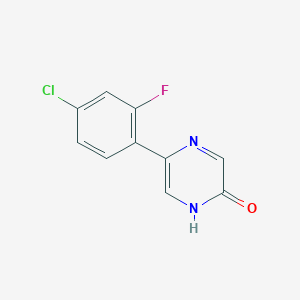
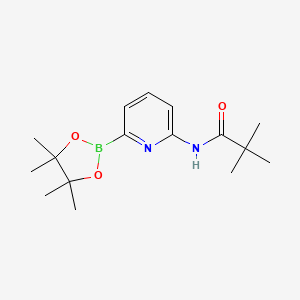

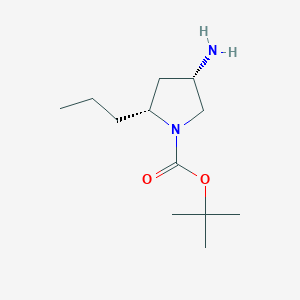
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
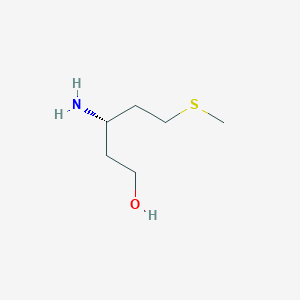
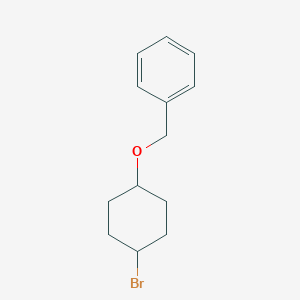
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
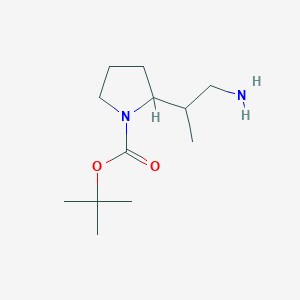
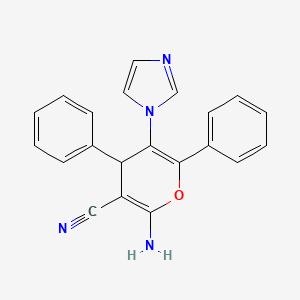
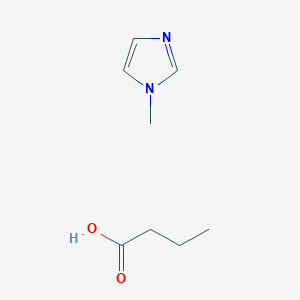
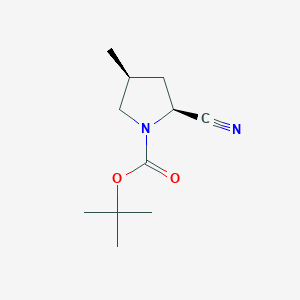
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)
